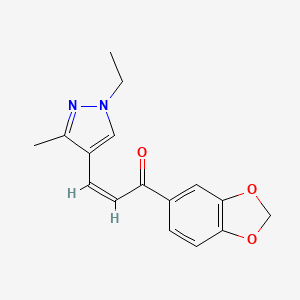
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EPM, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. EPM belongs to the class of chalcones, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been reported to modulate the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to activate the AMPK pathway, which plays a crucial role in the regulation of cellular energy metabolism and could potentially have implications in the treatment of metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been reported to scavenge free radicals and inhibit lipid peroxidation, which could potentially prevent oxidative stress-related damage to cells. Moreover, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which could potentially alleviate inflammation. In cancer research, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for lab experiments, including its relatively low cost, high yield, and ease of synthesis. Moreover, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have a broad range of pharmacological activities, which could potentially be useful in various research areas. However, there are also some limitations associated with the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments. For instance, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has low solubility in water, which could potentially limit its bioavailability and efficacy in vivo. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been reported to have cytotoxic effects at high concentrations, which could potentially limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One potential area of research is the development of novel 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one derivatives with improved pharmacological properties, such as enhanced solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one and its potential therapeutic targets. Additionally, more research is needed to investigate the efficacy of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one in various disease models in vivo, as well as its potential toxicity and side effects. Overall, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has shown great potential as a therapeutic agent in various diseases, and further research is warranted to fully explore its pharmacological properties and therapeutic potential.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have antiangiogenic effects, which could potentially prevent the growth and spread of tumors. In addition, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-18-9-13(11(2)17-18)4-6-14(19)12-5-7-15-16(8-12)21-10-20-15/h4-9H,3,10H2,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJUUJVHBDXEA-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4649462.png)
![diethyl 3-methyl-5-{[3-(3-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4649472.png)
![2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4649479.png)
![5-{[(2,6-dichlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649485.png)
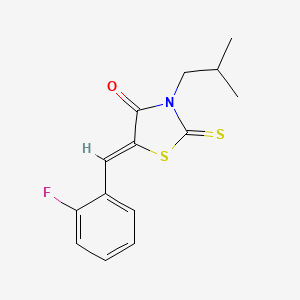
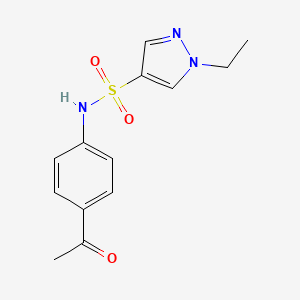
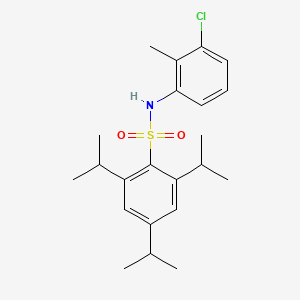
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4649550.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4649551.png)
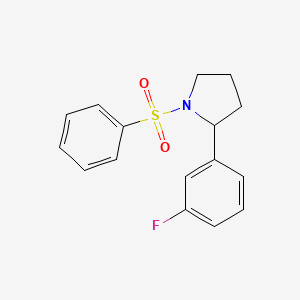
![5-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4649567.png)
![isopropyl 4,5-dimethyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4649570.png)